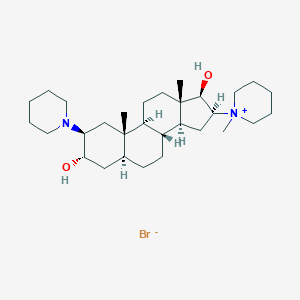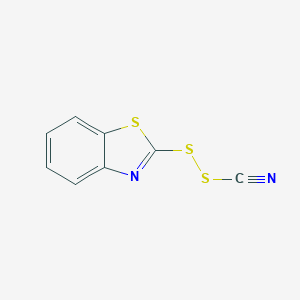
1,2,3,4,6,11-Hexahydro-5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2-naphthacenecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2,3-dihydro-1H-tetracene-2-carboxylic acid is a complex organic compound with the molecular formula C20H14O8 and a molecular weight of 382.32 g/mol This compound is known for its unique structure, which includes multiple hydroxyl and methoxy groups, as well as a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2,3-dihydro-1H-tetracene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of anthranilic acid derivatives under specific conditions . The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced on a larger scale, it involves similar synthetic routes with optimized reaction conditions to maximize yield and purity. Safety measures and quality control are crucial in industrial settings to ensure the compound’s consistency and reliability .
Analyse Des Réactions Chimiques
Types of Reactions
5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2,3-dihydro-1H-tetracene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2,3-dihydro-1H-tetracene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2,3-dihydro-1H-tetracene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. It may inhibit or activate certain enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Acetyl-2,7-dihydroxy-1-methoxy-4,6,11-trioxo-4,4a,6,12-tetrahydro-1H-benzo[b]xanthen-12a(11H)-carboxylic acid
- Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
Uniqueness
5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2,3-dihydro-1H-tetracene-2-carboxylic acid is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.
Propriétés
IUPAC Name |
5,12-dihydroxy-7-methoxy-4,6,11-trioxo-2,3-dihydro-1H-tetracene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O8/c1-28-11-4-2-3-8-13(11)19(25)15-14(16(8)22)17(23)9-5-7(20(26)27)6-10(21)12(9)18(15)24/h2-4,7,23-24H,5-6H2,1H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFVPSSGZHITLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4=O)C(=O)O)C(=C3C2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














